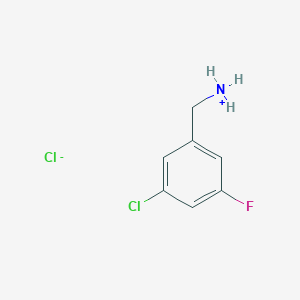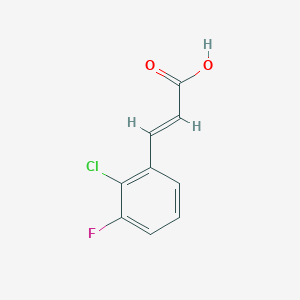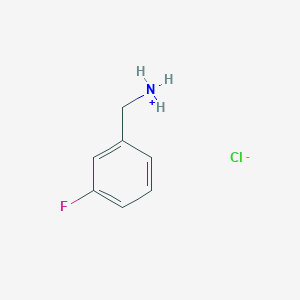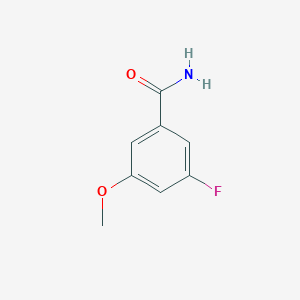
1-Chloro-2-methoxy-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-methoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the trifluoromethylation of a suitable precursor. For example, starting from 1-chloro-2-methoxybenzene, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Chloro-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide would yield 1-methoxy-2-methoxy-3-(trifluoromethyl)benzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-methoxy-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific molecular pathways.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-methoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, altering their activity. For example, the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
In chemical reactions, the presence of electron-withdrawing groups like chlorine and trifluoromethyl can influence the compound’s reactivity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired products .
Comparación Con Compuestos Similares
1-Chloro-2-methoxy-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has the trifluoromethyl group in the para position relative to the chlorine atom, which can affect its reactivity and physical properties.
1-Methoxy-2-(trifluoromethyl)benzene: Lacks the chlorine atom, which can influence its chemical behavior, particularly in substitution reactions.
1-Chloro-2-methoxybenzene: Does not have the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain reactions
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of both electron-withdrawing and electron-donating groups on the benzene ring.
Propiedades
IUPAC Name |
1-chloro-2-methoxy-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGHPYMMRCPIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B7828457.png)

![4-{[(Benzyloxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B7828471.png)
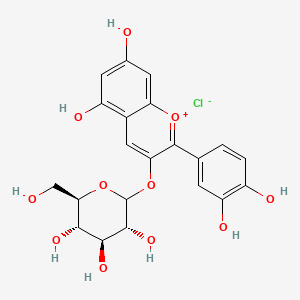
![[(E)-(3-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea](/img/structure/B7828481.png)
![sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7828487.png)



